1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine
Description
1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine is a piperazine derivative featuring a sulfinyl group (-S(O)-) bridging a 2-methoxynaphthalene moiety at position 1 and a 3-(trifluoromethyl)phenyl group at position 4. The sulfinyl group introduces chirality, which may influence its pharmacokinetic and pharmacodynamic properties. The compound’s structural complexity arises from the combination of a bulky naphthalene system, a polar sulfinyl linker, and a trifluoromethyl-substituted aromatic ring.
For example, intermediates like 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine () and ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () highlight methodologies for introducing aryl and alkyl substituents to the piperazine core.
Properties
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O2S/c1-29-20-10-9-16-5-2-3-8-19(16)21(20)30(28)27-13-11-26(12-14-27)18-7-4-6-17(15-18)22(23,24)25/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRPOIRYWIGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxynaphthalene Intermediate: This step involves the methoxylation of naphthalene to form 2-methoxynaphthalene.
Sulfinylation: The methoxynaphthalene intermediate undergoes sulfinylation to introduce the sulfinyl group.
Piperazine Coupling: The sulfinylated intermediate is then coupled with 4-[3-(trifluoromethyl)phenyl]piperazine under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, to form sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The sulfinyl and trifluoromethyl groups contribute to its binding affinity and reactivity with these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The target compound’s pharmacological and physicochemical properties can be inferred through comparisons with structurally related piperazine derivatives. Key analogs are categorized below based on substituent features:
Trifluoromethylphenyl-Substituted Piperazines
- 1-(3-Trifluoromethylphenyl)piperazine (): Lacks the sulfinyl-methoxynaphthalene group but shares the 3-(trifluoromethyl)phenyl substituent. Acts as a 5-HT1B receptor agonist, inducing variable sympathetic nerve discharge (SND) modulation .
N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide ():
- Features a trifluoromethylphenyl group with a pentanamide chain.
- Demonstrates the role of extended alkyl chains in modulating solubility and target engagement.
Methoxyphenyl/Naphthyl-Substituted Piperazines
- 1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine (): Substitutes sulfonyl (-SO2-) for sulfinyl (-S(O)-) and uses naphthalene instead of methoxynaphthalene.
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine ():
Sulfinyl/Sulfonyl-Containing Piperazines
Data Table: Key Structural Analogs and Properties
Biological Activity
1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine, with the CAS number 477762-11-1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperazine ring, a sulfinyl group, and aromatic moieties. This compound is hypothesized to exhibit diverse biological activities, making it a candidate for further research in pharmacology and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H21F3N2O2S
- Molecular Weight : 434.47 g/mol
- IUPAC Name : this compound
The presence of the methoxynaphthalene and trifluoromethyl groups suggests potential for significant biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various human cancer cell lines. Notably:
-
Cell Line Testing : The compound was tested against several cancer cell lines, including MCF-7 (breast), HT29 (colon), and A2780 (ovarian). It demonstrated varying degrees of cytotoxicity with IC50 values indicating moderate to high activity.
Cell Line IC50 (µM) MCF-7 14 HT29 <50 A2780 33.9
In one study, modifications of the compound's structure led to enhanced cytotoxicity, particularly with substitutions that increased steric bulk around the piperazine moiety .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
-
Inhibition Zones : Testing against bacterial strains such as Escherichia coli and Staphylococcus aureus revealed significant inhibition, comparable to standard antibiotics.
Microbe Diameter of Inhibition (mm) at 500 µg/mL Escherichia coli 10.25 Staphylococcus aureus 9.59 Candida albicans 9.69
These results indicate that the compound could serve as a potential antibacterial agent .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in inflammatory processes:
- Myeloperoxidase (MPO) Inhibition : The compound was identified as a potent inhibitor of MPO with an IC50 value of . This suggests its potential utility in anti-inflammatory therapies .
Case Studies
Several case studies have highlighted the biological activity of related compounds within the same chemical class:
- Cytotoxicity in Canine Cancer Models : A study reported that a structurally similar compound showed a mean percentage cell death of approximately against canine malignant histiocytic cell line DH82 at a concentration of .
- Selectivity Profile : The selectivity ratio for normal cells versus cancer cells was evaluated, revealing that while effective against cancer cells, some derivatives also exhibited toxicity towards normal embryonic kidney cells (HEK-293), necessitating careful consideration in therapeutic applications .
Q & A
Basic: What are the key synthetic pathways for synthesizing 1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of the piperazine core substituted with a 3-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution (SNAr) using 1-(3-(trifluoromethyl)phenyl)piperazine and a suitable electrophile .
- Step 2: Sulfinylation of the naphthalene moiety. A methoxynaphthalene derivative is sulfonated using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), followed by controlled oxidation to the sulfinyl (S=O) state .
- Step 3: Coupling the sulfinyl-naphthalene fragment to the piperazine core via a sulfonamide linkage. Reaction conditions (e.g., DMF as solvent, 0–5°C to prevent over-oxidation) and catalysts (e.g., triethylamine) are critical for yield optimization (>60% reported in analogs) .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .
Advanced: How can conflicting data on the biological activity of sulfinyl-piperazine derivatives be analyzed?
Methodological Answer:
Contradictions in biological data (e.g., antimicrobial vs. inactive results) arise from:
- Structural variability: Subtle differences in substituents (e.g., methoxy vs. nitro groups) alter electron distribution and target binding. Computational modeling (DFT or molecular docking) can predict electronic effects on receptor interactions .
- Assay conditions: Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HEK293 vs. HeLa) affect activity. Meta-analysis of published IC₅₀ values under standardized protocols (CLSI guidelines) is recommended .
- Metabolic stability: In vivo studies may show reduced efficacy due to rapid sulfoxide reduction. Use deuterated analogs (e.g., replacing sulfinyl with sulfonyl) or co-administer CYP450 inhibitors to stabilize the compound .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign methoxy (–OCH₃, δ ~3.8 ppm), sulfinyl (S=O, δ ~2.9–3.1 ppm), and trifluoromethyl (–CF₃, δ ~120–125 ppm in ¹³C) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the naphthalene region .
- 19F NMR: Confirms the presence and electronic environment of the –CF₃ group (δ ~−60 to −65 ppm) .
- IR Spectroscopy: Sulfinyl stretch (S=O) appears at 1030–1070 cm⁻¹, distinguishing it from sulfonyl (1150–1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Molecular ion [M+H]+ with accurate mass (e.g., ~449.12 g/mol) confirms stoichiometry .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound for CNS targets?
Methodological Answer:
- Lipophilicity modulation: Replace the methoxynaphthalene with a halogenated (e.g., Cl, Br) analog to enhance blood-brain barrier (BBB) penetration. LogP calculations (e.g., ACD/Labs) predict optimal ranges (2.5–3.5) .
- Sulfinyl stereochemistry: Separate enantiomers via chiral HPLC (Chiralpak AD-H column) to evaluate R vs. S configurations for receptor selectivity (e.g., dopamine D2/D3) .
- Trifluoromethyl positioning: Compare para- vs. meta-substituted phenyl rings in binding assays. Meta-substitution (as in the parent compound) reduces steric hindrance in GPCR pockets .
Basic: What are the primary biological targets explored for sulfinyl-piperazine analogs?
Methodological Answer:
- Kinase inhibition: Evaluate against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values <1 μM reported for analogs with electron-withdrawing groups (e.g., –CF₃) .
- Antimicrobial activity: Screen against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) via broth microdilution. MIC values <10 μg/mL correlate with sulfinyl-mediated membrane disruption .
- Neurotransmitter receptors: Radioligand binding assays (e.g., ³H-spiperone for serotonin 5-HT2A) quantify affinity. Ki values <100 nM suggest therapeutic potential for neuropsychiatric disorders .
Advanced: What strategies mitigate sulfoxide reduction in vivo while retaining activity?
Methodological Answer:
- Sulfonyl analogs: Replace sulfinyl (–SO–) with sulfonyl (–SO₂–) to prevent metabolic reduction. Requires re-optimization of reaction conditions (e.g., H₂O₂ oxidation at 50°C) .
- Deuterium incorporation: Synthesize deuterated sulfinyl derivatives (e.g., S(O)D instead of S(O)H) to slow enzymatic degradation. LC-MS/MS tracks deuterium retention in plasma .
- Prodrug design: Mask the sulfinyl group as a thioether (–S–), which is enzymatically oxidized in vivo. Evaluate bioavailability via pharmacokinetic studies (Cmax, AUC) in rodent models .
Basic: How is the purity of the compound validated for pharmacological studies?
Methodological Answer:
- HPLC: Use a C18 column (5 μm, 4.6 × 250 mm) with UV detection (254 nm). A single peak at retention time ~8.2 min indicates >98% purity .
- Elemental analysis: Compare experimental C/H/N values (±0.4%) to theoretical calculations (e.g., C: 64.5%, H: 4.2%, N: 6.3%) .
- Thermogravimetric analysis (TGA): Confirm stability up to 200°C, ensuring no solvent residues or decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
